

A Technical Guide to rac-Talinolol-d5: Commercial Availability, Analysis, and Application

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *rac Talinolol-d5*

Cat. No.: B565432

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of racemic Talinolol-d5, a deuterated analog of the β 1-adrenergic receptor blocker, Talinolol. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. This guide covers the commercial availability of rac-Talinolol-d5, its physicochemical properties, and relevant experimental protocols for its analysis.

Introduction to rac-Talinolol-d5

Talinolol is a cardioselective β 1-adrenergic receptor blocker used in the treatment of hypertension and angina pectoris.[1] Its deuterated form, rac-Talinolol-d5, serves as an invaluable internal standard in pharmacokinetic and metabolic studies. The incorporation of five deuterium atoms provides a distinct mass shift, enabling sensitive and accurate quantification by mass spectrometry without significantly altering the compound's chemical properties.[2]

Commercial Availability

rac-Talinolol-d5 is available from several commercial suppliers specializing in research chemicals and analytical standards. The compound is typically supplied as a neat solid and is intended for research use only.[1][3]

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Available Quantities
Santa Cruz Biotechnology	1215343-94-4	C ₂₀ H ₂₈ D ₅ N ₃ O ₃	368.53	Contact for details
MedChemExpress	1215343-94-4	C ₂₀ H ₂₈ D ₅ N ₃ O ₃	368.53	1 mg, 10 mg
CymitQuimica (distributor for TRC)	1215343-94-4	C ₂₀ H ₂₈ D ₅ N ₃ O ₃	368.52	1 mg, 10 mg
LGC Standards (distributor for TRC)	1215343-94-4	C ₂₀ H ₂₈ D ₅ N ₃ O ₃	368.52	1 mg, 10 mg

Physicochemical and Analytical Data

Detailed quantitative data for a specific lot of rac-Talinolol-d5 is typically provided in the Certificate of Analysis (CoA) from the supplier. Researchers should always refer to the lot-specific CoA for the most accurate information.

Table 2: Representative Physicochemical and Analytical Data

Parameter	Typical Specification
Appearance	White to Off-White Solid
Purity (by HPLC)	≥98%
Isotopic Enrichment	≥99 atom % D
Identity (by ¹ H-NMR, MS)	Conforms to structure
Storage Temperature	-20°C

Experimental Protocols

The following are representative experimental protocols for the analysis of Talinolol and can be adapted for rac-Talinolol-d5.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from a validated HPLC-UV method for the determination of Talinolol in rat plasma.^[4]

- Instrumentation: A standard HPLC system with a UV detector.
- Column: Vydac® C18 monomeric column (250 x 4.6 mm, 5 µm particle size).^[4]
- Mobile Phase: Acetonitrile and potassium dihydrogen phosphate buffer (34:66 v/v).^[4]
- Flow Rate: 1.0 mL/min (isocratic).^[4]
- Detection: UV at 245 nm.^[4]
- Sample Preparation: Prepare a stock solution of rac-Talinolol-d5 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 10-100 µg/mL.
- Injection Volume: 10-20 µL.
- Analysis: The purity is determined by the peak area percentage of the main component relative to all other observed peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This protocol is based on a published method for the quantification of Talinolol in human plasma.^[5] rac-Talinolol-d5 is used as an internal standard for the quantification of non-labeled Talinolol.

- Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Multiple Reaction Monitoring (MRM) Transitions:
 - Talinolol: m/z 364.3 \rightarrow 100.2
 - rac-Talinolol-d5: m/z 369.3 \rightarrow 105.2 (predicted)
- Sample Preparation (Plasma):
 - To 200 μ L of plasma, add the internal standard solution (rac-Talinolol-d5).
 - Perform liquid-liquid extraction with methyl tert-butyl ether.[5]
 - Evaporate the organic layer and reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Column: A suitable C18 column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 μ m).[5]
 - Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
 - Flow Rate: 0.85 mL/min.[5]

Synthesis Outline

A detailed, step-by-step synthesis protocol for rac-Talinolol-d5 is not publicly available. However, a general approach for the synthesis of deuterated compounds involves introducing deuterium atoms at specific positions through the use of deuterated reagents or through hydrogen-deuterium exchange reactions. For rac-Talinolol-d5, the deuterium atoms are located on the propyl chain. A plausible synthetic route would involve the use of a deuterated epoxide or a related deuterated building block in the final steps of the Talinolol synthesis.

Visualized Workflow

The following diagram illustrates a general workflow for the quality control and use of a deuterated standard like rac-Talinolol-d5 in a research setting.

Caption: Quality control workflow for rac-Talinolol-d5.

This guide provides a comprehensive starting point for researchers working with rac-Talinolol-d5. For specific applications, further method development and validation will be necessary. Always consult the supplier's documentation and relevant scientific literature for the most accurate and up-to-date information.

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References

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- To cite this document: BenchChem. [A Technical Guide to rac-Talinolol-d5: Commercial Availability, Analysis, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b565432#commercial-suppliers-and-availability-of-rac-talinolol-d5>]

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